molecular formula C22H18O5 B10845833 8-Benzylnaringenin

8-Benzylnaringenin

Cat. No.: B10845833
M. Wt: 362.4 g/mol
InChI Key: JCMOCGVRZVEPSS-FQEVSTJZSA-N
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Description

8-Benzylnaringenin is a flavonoid compound derived from naringenin, a naturally occurring flavanone found in citrus fruits. This compound is known for its potential estrogenic activity and has been studied for its various biological effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzylnaringenin typically involves the benzylation of naringenin. One common method includes the use of benzyl bromide as the benzylating agent in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and biocatalysis may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

8-Benzylnaringenin undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

    Biology: Investigated for its estrogenic activity and potential effects on hormone regulation.

    Medicine: Studied for its potential anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the development of functional foods and nutraceuticals

Mechanism of Action

The mechanism of action of 8-benzylnaringenin involves its interaction with estrogen receptors. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and hormone regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific benzylation at the 8-position, which enhances its estrogenic activity compared to its parent compound, naringenin. This structural modification also influences its interaction with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H18O5

Molecular Weight

362.4 g/mol

IUPAC Name

(2S)-8-benzyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H18O5/c23-15-8-6-14(7-9-15)20-12-19(26)21-18(25)11-17(24)16(22(21)27-20)10-13-4-2-1-3-5-13/h1-9,11,20,23-25H,10,12H2/t20-/m0/s1

InChI Key

JCMOCGVRZVEPSS-FQEVSTJZSA-N

Isomeric SMILES

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)CC3=CC=CC=C3)C4=CC=C(C=C4)O

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)CC3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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